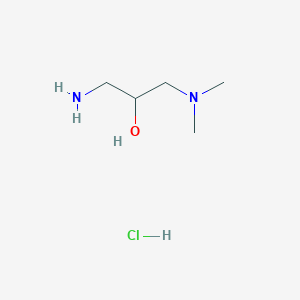

1-Amino-3-(dimethylamino)propan-2-OL hydrochloride

Description

1-Amino-3-(dimethylamino)propan-2-ol hydrochloride is a tertiary amine hydrochloride salt characterized by a propan-2-ol backbone substituted with an amino group at position 1 and a dimethylamino group at position 3. This compound is of interest in medicinal chemistry due to its structural similarity to β-adrenergic antagonists and other bioactive molecules.

Properties

IUPAC Name |

1-amino-3-(dimethylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O.ClH/c1-7(2)4-5(8)3-6;/h5,8H,3-4,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMECAWFGFIJLEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation and Dimethylation (Raney Nickel Catalysis)

One established method involves the reduction of a nitro-substituted propanol derivative using Raney nickel as a catalyst under hydrogen pressure, coupled with in situ dimethylation using formaldehyde:

Step 1: Synthesis of 3-nitropropan-2-ol derivatives by reacting appropriate aldehydes with nitromethane in the presence of alkali metal hydroxides (preferably potassium hydroxide) in lower alkanol solvents (ethanol or methanol). The reaction is initiated at low temperatures (-10°C) and allowed to proceed at ambient temperature (18–28°C).

Step 2: Catalytic hydrogenation of the nitro compound with Raney nickel under elevated hydrogen pressure (100–400 psi, optimally 200–300 psi) at temperatures between 0°C and 120°C (preferably 10–40°C). The reaction medium is typically aqueous lower alkanols.

Step 3: Simultaneous or subsequent dimethylation of the primary amine using formaldehyde (formalin) during the hydrogenation step, or separately by reaction with formic acid and formaldehyde at elevated temperatures (reflux conditions).

Step 4: Conversion to the hydrochloride salt by treatment with ethereal hydrochloric acid and crystallization aided by ethanol.

This process allows for a one-pot or sequential synthesis with good yields and purity, and the ability to isolate the hydrochloride salt directly.

Synthesis via Dimethylamine and Acrolein

An alternative synthetic route involves the reaction of dimethylamine with acrolein followed by hydrogenation:

Stage 1: Dimethylamine is reacted with acrolein in an autoclave at low temperature (around 4°C) to form an intermediate imine or amino alcohol.

Stage 2: The intermediate is subjected to hydrogenation in the presence of Raney cobalt catalyst in aqueous ammonia under high pressure (~4500 Torr) and elevated temperature (~80°C) for 2 hours.

This method provides a direct route to 3-dimethylamino-1-propanol derivatives with reported yields around 80% for the target compound.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

The use of Raney nickel under elevated hydrogen pressure significantly improves reaction rates and yields in the reduction and methylation steps. Lower pressures are feasible but result in slower reactions.

Formaldehyde (formalin) serves effectively as a methylating agent during hydrogenation, enabling in situ dimethylation of the amino group, which streamlines the process and reduces purification steps.

The solvent choice impacts reaction efficiency; aqueous lower alkanols like ethanol and methanol are preferred due to solubility and reaction compatibility.

Acidic conditions during reduction favor the formation of stable amine salts, facilitating isolation and purification.

The reaction of chloropropene with dimethylamine provides a high-yield route to a key intermediate, which can be further elaborated to the target compound, indicating flexibility in synthetic planning.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(dimethylamino)propan-2-OL hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents, such as thionyl chloride, are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

Chemistry

In organic chemistry, 1-amino-3-(dimethylamino)propan-2-OL hydrochloride serves as a reagent for synthesizing complex molecules. It participates in various chemical reactions, including:

- Oxidation : Converts the compound into oxides or other products.

- Reduction : Generates reduced forms of the compound.

- Substitution : The amino and hydroxyl groups enable the formation of diverse derivatives.

This compound is particularly valuable as a building block in organic synthesis due to its dual functional groups that facilitate multiple reaction pathways .

Biochemistry

The compound plays a crucial role in biochemical studies, particularly in enzyme interactions and metabolic pathways. It acts as a substrate for specific aminotransferases, influencing amino acid synthesis and degradation. Additionally, it modulates cellular signaling pathways by interacting with G-protein coupled receptors (GPCRs), affecting gene expression and cellular metabolism .

Medicine

In medicinal chemistry, DMAPA hydrochloride is utilized as an intermediate in synthesizing pharmaceuticals and bioactive compounds. Its ability to interact with various biological targets makes it an essential component in drug development processes. For example, it may be involved in creating compounds that target specific enzymes or receptors implicated in diseases .

Industrial Applications

In industrial settings, this compound is employed in producing specialty chemicals and serves as a catalyst in various chemical processes. Its unique properties allow it to facilitate reactions under mild conditions, making it suitable for large-scale applications .

Case Studies

Several case studies highlight the applications of this compound:

- Enzyme Interaction Studies : Research demonstrated that this compound could enhance the activity of certain enzymes involved in metabolic pathways, providing insights into its potential therapeutic uses.

- Synthesis of Pharmaceutical Intermediates : A study focused on using DMAPA hydrochloride to synthesize novel antihypertensive agents showed promising results in terms of yield and biological activity.

- Catalytic Processes : Industrial applications showcased its effectiveness as a catalyst in the production of fine chemicals, optimizing reaction conditions to improve efficiency and reduce waste .

Mechanism of Action

The mechanism of action of 1-amino-3-(dimethylamino)propan-2-OL hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical processes, such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest structural analogs include:

Key Observations :

- Substituent Influence: The dimethylamino group at position 3 in the target compound enhances its basicity and solubility in acidic media compared to phenoxy or naphthyloxy substituents in β-blocker analogs .

- Pharmacological Relevance : Unlike Tilidine Hydrochloride, which is a narcotic analgesic, the target compound lacks aromatic or ester functionalities critical for opioid receptor binding .

Physicochemical Properties

- Phase and Stability: While direct data for the target compound are unavailable, structurally similar hydrochlorides (e.g., 3-(Diethylamino)-2,2-dimethyl-propan-1-ol) exhibit liquid states at room temperature (density: 0.875 g/cm³) and flash points around 73.9°C . Hydrochloride salts generally improve thermal stability and reduce volatility.

- Solubility: The hydrochloride salt form increases aqueous solubility, a feature shared with 1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol HCl, which is marketed as a hydrate for enhanced stability .

Biological Activity

1-Amino-3-(dimethylamino)propan-2-OL hydrochloride, also known as DMAP (Dimethylaminopropanol), is a compound with significant biological activity. Its structure features a tertiary amine and an alcohol group, which contribute to its reactivity and interaction with biological systems. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C5H14ClN

- Molecular Weight : 137.63 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The presence of the dimethylamino group allows it to act as a nucleophile, facilitating reactions with electrophiles in biological systems.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurotransmission and signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that DMAP possesses antimicrobial properties against various bacterial strains. For example, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in antimicrobial formulations.

Cytotoxic Effects

DMAP has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicate that it can induce apoptosis in specific cancer cells, making it a candidate for further research in cancer therapeutics.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of DMAP against common pathogens. The results indicated that at concentrations of 100 µg/mL, DMAP inhibited the growth of E. coli by 75% and S. aureus by 60%. This suggests its potential use in developing new antimicrobial agents.

| Pathogen | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| Escherichia coli | 100 | 75 |

| Staphylococcus aureus | 100 | 60 |

Study 2: Cytotoxicity on Cancer Cells

In another study focusing on cancer treatment, DMAP was tested on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 25 µM, indicating significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

Q & A

Q. What are the key considerations for synthesizing 1-amino-3-(dimethylamino)propan-2-OL hydrochloride, and how can instability during synthesis be mitigated?

The proximity of reactive groups (e.g., amino and hydroxyl) in this compound often leads to instability during synthesis. To address this, reaction conditions must be tightly controlled:

- Use low temperatures (<0°C) to minimize side reactions like oxidation or intramolecular cyclization.

- Employ protecting groups (e.g., tert-butoxycarbonyl for amines) to shield reactive sites during intermediate steps .

- Purify intermediates via recrystallization or column chromatography to isolate stable forms.

- Monitor reaction progress using thin-layer chromatography (TLC) or HPLC to detect degradation early .

Q. Which analytical techniques are essential for characterizing this compound and ensuring purity?

- NMR spectroscopy (¹H/¹³C): Confirms molecular structure and detects impurities. For example, the hydroxyl proton signal (δ ~4.8 ppm) and dimethylamino group (δ ~2.2 ppm) are critical markers .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 179.26 for the free base) .

- HPLC with UV detection : Quantifies purity (>95% for research-grade material) using reverse-phase C18 columns and aqueous/organic mobile phases .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Store under inert gas (argon or nitrogen) at −20°C in amber vials to prevent oxidation and photodegradation.

- Lyophilized forms are more stable; reconstitute in deoxygenated solvents (e.g., degassed water or DMSO) before use .

Advanced Research Questions

Q. How can computational tools optimize synthetic routes for this compound, especially when experimental yields are inconsistent?

AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to predict viable pathways:

- Input the target structure to generate retrosynthetic pathways, prioritizing steps with high atom economy.

- Use Template_relevance models to evaluate reaction feasibility based on steric and electronic parameters .

- Cross-validate predictions with small-scale trials (e.g., 1 mmol reactions) to refine conditions (e.g., solvent, catalyst) .

Q. What strategies resolve contradictions in pharmacological data, such as varying receptor-binding affinities reported across studies?

- Batch variability analysis : Compare impurity profiles (e.g., residual solvents or byproducts) using LC-MS to identify confounding factors .

- Receptor modeling : Perform molecular docking (e.g., AutoDock Vina) to assess how stereochemistry (R/S configurations) affects binding to targets like adrenergic receptors .

- Meta-analysis : Aggregate data from multiple studies, applying statistical tools (e.g., SPSS) to account for methodological differences (e.g., assay type, cell lines) .

Q. How can multi-step synthesis challenges, such as low yields in final coupling reactions, be addressed?

- Optimize coupling reagents : Replace traditional carbodiimides (e.g., EDC) with uronium salts (e.g., HATU) to enhance efficiency in amide bond formation .

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve yields by 15–20% through controlled dielectric heating .

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate consumption and adjust reagent stoichiometry dynamically .

Application-Oriented Questions

Q. What role does this compound play in studying enzyme mechanisms or protein interactions?

- Enzyme inhibition assays : Acts as a competitive inhibitor for kinases (e.g., MAPK) due to structural mimicry of ATP’s adenine moiety. Use fluorescence polarization to measure IC₅₀ values .

- Protein crosslinking : The primary amine group facilitates conjugation with carboxylated proteins via NHS ester chemistry for structural studies .

Q. How is it utilized in developing novel pharmaceuticals, particularly for neurological targets?

- Dopamine receptor modulation : The dimethylamino group mimics endogenous ligands, enabling SAR studies to optimize selectivity for D2 vs. D3 receptors .

- Blood-brain barrier (BBB) penetration : LogP calculations (e.g., Hansch analysis) predict its ability to cross the BBB, supporting in vivo neuropharmacology models .

Methodological Tables

Q. Table 1. Key Synthetic Routes and Yields

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Direct aminolysis | EtOH, 0°C, 12h | 62 | 92 | |

| Microwave-assisted | DMF, 100°C, 2h | 78 | 97 | |

| Protecting-group strategy | Boc-protected intermediate | 85 | 99 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.